molecular formula C20H26N4O3S B2783605 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile CAS No. 940998-88-9

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile

Cat. No. B2783605
CAS RN: 940998-88-9
M. Wt: 402.51
InChI Key: KUQZYPKYEUZCEE-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile, also known as AZD5363, is a novel small molecule inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is a critical signaling pathway in the regulation of cell growth, survival, and metabolism. Dysregulation of the AKT pathway has been implicated in the development and progression of various types of cancer. AZD5363 has shown promising preclinical activity against a range of cancer types and is currently being evaluated in clinical trials.

Scientific Research Applications

Novel Transformations in Organic Chemistry

Research has explored the transformations of related oxazole-carbonitriles, revealing potential for diverse chemical modifications. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with various agents leads to the introduction of azole fragments, demonstrating the reactivity and versatility of the oxazole moiety in synthesizing heterocyclic compounds (Shablykin, Brovarets, & Drach, 2007).

Advances in Heterocyclic Chemistry

Another study focused on the acylation reactions of azepin-ylacetonitrile derivatives, showing that acylation can occur at different positions based on the nature of the acylating agent. This highlights the compound's utility in synthesizing novel heterocyclic structures with potential biological activities (Makei, Volovenko, Nazarenko, & Tolmachev, 2004).

Synthesis and Applications of Oxazoles

Further research demonstrated a rapid route for preparing various oxazole derivatives, starting from aminomalononitrile and benzoyl chloride, indicating a method for generating structurally diverse molecules from simple precursors. This could be applicable in designing compounds with specific properties, including those related to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile (Lemaire et al., 2015).

Heterocyclic Compounds as Antimicrobial Agents

The synthesis and evaluation of azo molecules derived from 2-aminothiazole and various pyridone derivatives have demonstrated potential antimicrobial and antimycobacterial activities. These findings suggest that structurally related compounds like 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile could be explored for similar biological applications, underscoring the importance of heterocyclic chemistry in drug discovery (Ravi et al., 2020).

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(butylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-3-12-22-20-18(15-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24-13-6-4-5-7-14-24/h8-11,22H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQZYPKYEUZCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile

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